Metalaxyl

Content Navigation

CAS Number

Product Name

IUPAC Name

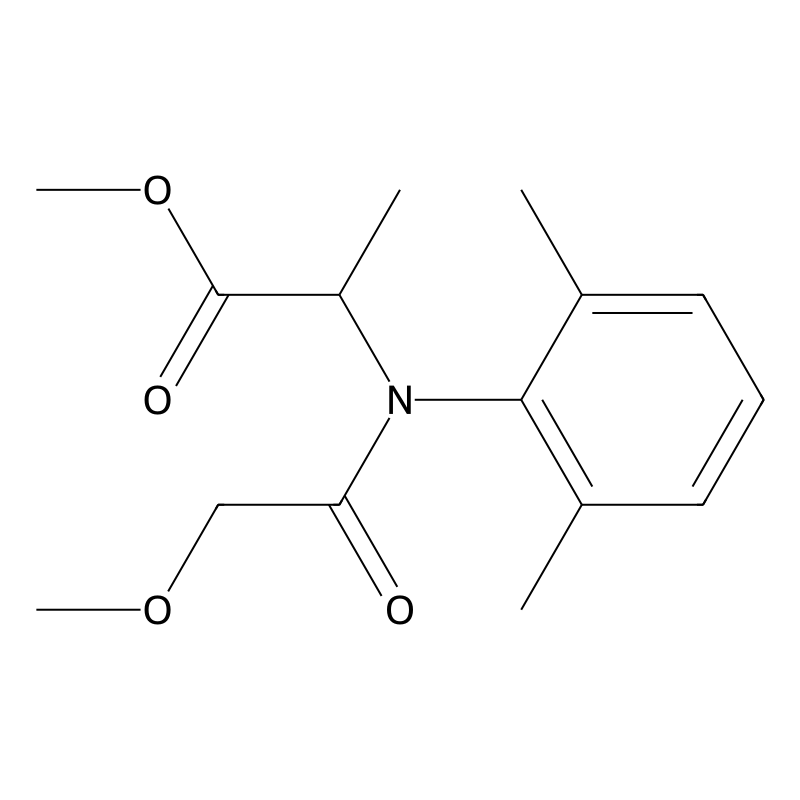

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 8,400 mg/l @ 22 °C

Synonyms

Canonical SMILES

Mode of Action Studies

Understanding how Metalaxyl disrupts fungal growth is crucial for developing targeted control strategies. Research has focused on its mechanism of action, revealing that Metalaxyl inhibits RNA synthesis within the fungus (). This disrupts essential cellular processes, ultimately leading to fungal death.

Disease Control Efficacy

Metalaxyl's ability to control specific diseases caused by oomycete pathogens is extensively studied in various crops. Researchers evaluate its efficacy in preventing or mitigating diseases like late blight in potato caused by Phytophthora infestans (), downy mildew in grapes caused by Plasmopara viticola, and Pythium root rot in numerous vegetables. These studies establish optimal application methods and dosages for effective disease control.

Metalaxyl is an acylalanine fungicide recognized for its systemic action against various fungal pathogens, particularly those belonging to the genera Pythium and Phytophthora. Its chemical name is methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate, and it is often marketed under trade names such as Ridomil Gold and Apron XL LS. Metalaxyl functions effectively in controlling diseases like potato blight caused by Phytophthora infestans, although resistance has emerged in some fungal populations since its introduction in the 1980s .

- Metalaxyl acts by inhibiting RNA synthesis in oomycete fungi.

- It specifically targets a mitochondrial enzyme complex essential for RNA production, disrupting the pathogen's growth and reproduction.

- Understanding this mechanism helps researchers develop strategies to manage fungicide resistance, which can emerge over time.

- Metalaxyl is considered to be moderately toxic with an oral LD50 (lethal dose for 50% of test population) exceeding 2000 mg/kg in rats [].

- However, proper handling procedures are recommended to avoid inhalation, ingestion, or skin contact [].

- Environmental concerns exist regarding potential persistence and accumulation in soil and water bodies.

- Research on these aspects is ongoing to ensure safe and sustainable agricultural practices.

Metalaxyl exhibits significant biological activity as a fungicide. It acts by inhibiting the synthesis of ribonucleic acid (RNA) in fungi, which is crucial for their growth and reproduction. Studies have shown that while Metalaxyl is effective against many strains of Pythium, resistance has developed in various populations over time, leading to reduced efficacy . Additionally, research indicates that Metalaxyl-M can induce DNA damage in non-target organisms like earthworms, raising concerns about its ecological impact .

The synthesis of Metalaxyl can be summarized in the following steps:

- Alkylation: 2,6-Xylidine is treated with methyl 2-bromopropionate to yield an alanine derivative.

- Acid Chloride Reaction: The alanine derivative is then reacted with methoxyacetic acid's acid chloride.

- Chiral Resolution: The racemic product can be further processed to isolate the active stereoisomer, Metalaxyl-M, which has enhanced fungicidal activity.

This method allows for the production of both racemic and optically pure forms of Metalaxyl .

Metalaxyl is widely utilized in agriculture as a systemic fungicide across various crops, including:

- Vegetable Crops: Effective against root rot and damping-off diseases.

- Tobacco: Used to manage fungal infections that can affect yield.

- Turf and Ornamentals: Helps maintain plant health by controlling fungal pathogens.

The compound is also employed in seed treatments to protect emerging plants from soil-borne diseases .

Research into the interactions of Metalaxyl with other compounds has shown varying degrees of effectiveness against different fungal species. For instance, studies have compared its efficacy with other fungicides like azoxystrobin and demonstrated that while both are effective against certain pathogens, their mechanisms of action differ significantly. This highlights the importance of integrated pest management strategies that utilize multiple modes of action to mitigate resistance development .

Metalaxyl shares structural similarities with several other compounds that also exhibit fungicidal properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Feature |

|---|---|---|---|

| Metalaxyl | C15H21NO4 | RNA synthesis inhibition | Systemic action against oomycetes |

| Mefenoxam | C15H21NO4 | RNA synthesis inhibition | Optically pure stereoisomer |

| Azoxystrobin | C22H22N2O5 | Inhibition of mitochondrial respiration | Broader spectrum against fungi |

| Metolachlor | C15H22ClNO2 | Inhibition of chlorophyll synthesis | Primarily used as a herbicide |

| Alachlor | C14H18ClN3O2 | Inhibition of chlorophyll synthesis | Broad-spectrum herbicide |

Metalaxyl's unique systemic action and specific effectiveness against certain oomycetes distinguish it from these similar compounds .

Purity

Physical Description

Solid

White crystals.

Color/Form

... Colorless crystals ... .

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

564.6 °F

Heavy Atom Count

Vapor Density

Density

1.65

LogP

log Kow = 1.65

Decomposition

Appearance

Melting Point

71 - 72 °C

159.8-161.6 °F

Storage

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

The ability of metalaxyl ... to affect specific biomarkers related to non-genotoxic cocarcinogenesis was investigated. Several CYP-dependent reactions /were/ ... studied in liver, kidney and lung microsomes derived from male and female Swiss Albino CD1 mice treated i.p. with single (200 or 400 mg/kg b.w.) or repeated (200 mg/kg b.w., 3 days) administrations of fungicide. No significant changes in absolute or relative liver, kidney and lung weights were observed after metalaxyl treatment. Although a single dose did not significantly affect the ... monooxygenases, ... selective CYP3A induction was recorded in different tissues after repeated treatment. An approximately 3-fold increase in CYP3A isozymes ... was observed in the liver (both sexes)... and an approximately 5-fold increase (averaged between male and female) in this oxidase activity was present in the kidney. No significant change of the selected biomarkers was observed in the lung. A weak, but significant reduction of CYP2B1... in liver (male) was also recorded. Liver and kidney CYP3A overexpression was corroborated by means of Western immunoblotting analysis... Northern blotting analysis with CYP3A cDNA biotinylated probe showed that, in the liver, the expression of this isozyme is regulated at the mRNA level. On the whole, these data seem to indicate the cotoxic and cocarcinogenic potential of this fungicide.

... the action of ... /metalaxyl/ on nucleic acid and protein synthesis in liquid cultures of Phytophthora nicotianae /was investigated/. The uptake of 32P, 3H-uridine, 3H-thymidine and 14C-leucine as precursors of nuclei acid and protein synthesis by the mycelium was not inhibited by metalaxyl. RNA synthesis as indicated by 3H-uridine incorporation was strongly inhibited (about 80%) by 0.5 ug/ml of metalaxyl. The inhibition was visible already a few minutes after addition of the toxicant. Since the inhibition of incorporation of 3H-thymidine into DNA and of 14C-leucine into protein became significant 2-3 hours later, ... metalaxyl primarily interferes with RNA synthesis. Synthesis of ribosomal RNA is more affected (more than 90%) than that of tRNA (about 55%) and poly(A)-containing RNA. ...it is also evident that mRNA synthesis is less strongly inhibited, at least during the early period of metalaxyl action. The molecular mechanism of metalaxyl inhibition of the transcription process remains open. The fungicide did not inhibit the activity of a partially purified RNA polymerase isolated from the fungus. On the other hand, the RNA synthesis (14C-UTP-incorporation) by a cell homogenate and by isolated nuclear fractions was inhibited significantly. Possibilities of the molecular action of metalaxyl are discussed. The RNA synthesis of some plant systems (cell cultures of Lycopersicon peruvianum, isolated nuclei from the same cell cultures, purified RNA polymerase from Spinacia oleracea chloroplasts) was not inhibited by metalaxyl, not even at high concentrations.

Vapor Pressure

Vapor pressure: 293 uPa at 20 °C

5.62X10-6 mm Hg @ 25 °C

5.62x10-6 mmHg

Pictograms

Irritant

Impurities

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Metalaxyl has known human metabolites that include Methyl N-(2-(hydroxymethyl)-6-methylphenyl)-N-(methoxyacetyl)-DL-alanine, 2-[(2,6-Dimethyl-3-hydroxyphenyl)(methoxyacetyl)amino]propionic acid methyl ester, demethylmetalaxyl, and Metalaxyl acid.

Three major and one minor metabolic pathways are proposed. One pathway involves hydrolysis of the ether, followed by oxidation of the resulting alcohol, ester hydrolysis, or N-dealkylation of the ester chain. A second pathway involves oxidation of an aromatic methyl to the benzylic acid or ester hydrolysis. The third major pathway is ester hydrolysis, sometimes followed by benzylic acid formation. The minor pathway involves hydroxylation at the meta position of the phenyl ring. The majority of urinary metabolites are conjugated (glucuronide or sulfate) whereas fecal metabolites are mostly unconjugated. The major metabolite in urine & feces is N-(2,6-dimethylphenyl)-N-(hydroxyacetyl) alanine. Metalaxyl is excreted in urine and the feces. (L918)

Associated Chemicals

Wikipedia

Use Classification

Fungicides

Methods of Manufacturing

Prepn: A. Hubele, DE 2515091 corresp to US 4151299 (1975, 1979 to Ciba-Geigy).

Analytic Laboratory Methods

Pesticide or Metabolite (M) Common Name: Metalaxyl; Commodity: Canola seed, dried basil, fresh mint, starfruit; Method Source: Novartis Crop Protection; Method ID: 456-98; Method Date: 3/1/99; Instrument: HPLC/MSD; Estimated LOQ (ppm): 0.01. /From table/

Pesticide or Metabolite (M) Common Name: Metalaxyl; Commodity: Liver, milk; Method Source: Ciba-Geigy; Method ID: AG-349; Method Date: 11/25/80; Instrument: GC/NPD. /From table/

Pesticide or Metabolite (M) Common Name: Metalaxyl; Commodity: Peanut hay, peanuts; Method Source: Ciba-Geigy; Method ID: AG-345; Method Date: 12/7/82; Instrument: GC/NPD. /From table/

Interactions

Dates

2: Staveley JP, Green JW, Nusz J, Edwards D, Henry K, Kern M, Deines AM, Brain R, Glenn B, Ehresman N, Kung T, Ralston-Hooper K, Kee F, McMaster S. Variability in Non-Target Terrestrial Plant Studies Should Inform Endpoint Selection. Integr Environ Assess Manag. 2018 May 4. doi: 10.1002/ieam.4055. [Epub ahead of print] PubMed PMID: 29729081.

3: Zhang Y, Fan Y, Zhang W, Wu G, Wang J, Cheng F, Zheng J, Wang Z. Bio-preparation of (R)-DMPM using whole cells of Pseudochrobactrum asaccharolyticum WZZ003 and its application on kilogram-scale synthesis of fungicide (R)-metalaxyl. Biotechnol Prog. 2018 Apr 25. doi: 10.1002/btpr.2638. [Epub ahead of print] PubMed PMID: 29694734.

4: Gu J, Ji C, Yue S, Shu D, Su F, Zhang Y, Xie Y, Zhang Y, Liu W, Zhao M. Enantioselective Effects of Metalaxyl Enantiomers in Adolescent Rat Metabolic Profiles Using NMR-Based Metabolomics. Environ Sci Technol. 2018 May 1;52(9):5438-5447. doi: 10.1021/acs.est.7b06540. Epub 2018 Apr 23. PubMed PMID: 29683314.

5: Zhao P, Zhao J, Lei S, Guo X, Zhao L. Simultaneous enantiomeric analysis of eight pesticides in soils and river sediments by chiral liquid chromatography-tandem mass spectrometry. Chemosphere. 2018 Aug;204:210-219. doi: 10.1016/j.chemosphere.2018.03.204. Epub 2018 Apr 3. PubMed PMID: 29656157.

6: Masbou J, Meite F, Guyot B, Imfeld G. Enantiomer-specific stable carbon isotope analysis (ESIA) to evaluate degradation of the chiral fungicide Metalaxyl in soils. J Hazard Mater. 2018 Mar 29;353:99-107. doi: 10.1016/j.jhazmat.2018.03.047. [Epub ahead of print] PubMed PMID: 29649698.

7: Barchanska H, Danek M, Sajdak M, Turek M. Review of Sample Preparation Techniques for the Analysis of Selected Classes of Pesticides in Plant Matrices. Crit Rev Anal Chem. 2018 Apr 5:1-25. doi: 10.1080/10408347.2018.1451297. [Epub ahead of print] PubMed PMID: 29621408.

8: Atmaca N, Arikan S, Essiz D, Kalender H, Simsek O, Bilmen FS, Kabakci R. Effects of mancozeb, metalaxyl and tebuconazole on steroid production by bovine luteal cells in vitro. Environ Toxicol Pharmacol. 2018 Apr;59:114-118. doi: 10.1016/j.etap.2018.03.009. Epub 2018 Mar 13. PubMed PMID: 29558666.

9: Dey T, Saville A, Myers K, Tewari S, Cooke DEL, Tripathy S, Fry WE, Ristaino JB, Guha Roy S. Large sub-clonal variation in Phytophthora infestans from recent severe late blight epidemics in India. Sci Rep. 2018 Mar 13;8(1):4429. doi: 10.1038/s41598-018-22192-1. PubMed PMID: 29535313; PubMed Central PMCID: PMC5849725.

10: Chen F, Zhou Q, Xi J, Li DL, Schnabel G, Zhan J. Analysis of RPA190 revealed multiple positively selected mutations associated with metalaxyl resistance in Phytophthora infestans. Pest Manag Sci. 2018 Feb 19. doi: 10.1002/ps.4893. [Epub ahead of print] PubMed PMID: 29457681.

11: Castro-Gutiérrez V, Masís-Mora M, Carazo-Rojas E, Mora-López M, Rodríguez-Rodríguez CE. Impact of oxytetracycline and bacterial bioaugmentation on the efficiency and microbial community structure of a pesticide-degrading biomixture. Environ Sci Pollut Res Int. 2018 Apr;25(12):11787-11799. doi: 10.1007/s11356-018-1436-1. Epub 2018 Feb 14. PubMed PMID: 29442313.

12: Huang J, Zhang X, Liang C, Hu J. Impact of TiO(2) on the chemical and biological transformation of formulated chiral-metalaxyl in agricultural soils. J Hazard Mater. 2018 Apr 15;348:67-74. doi: 10.1016/j.jhazmat.2018.01.035. Epub 2018 Jan 31. PubMed PMID: 29367134.

13: Sonchieu J, Akono EN, Ngwamitang CT, Ngassoum BM. Heath risk among pesticide sellers in Bamenda (Cameroon) and peripheral areas. Environ Sci Pollut Res Int. 2018 Apr;25(10):9454-9460. doi: 10.1007/s11356-018-1243-8. Epub 2018 Jan 20. PubMed PMID: 29353357.

14: Fang S, Tao Y, Zhang Y, Kong F, Wang Y. Effects of metalaxyl enantiomers stress on root activity and leaf antioxidant enzyme activities in tobacco seedlings. Chirality. 2018 Apr;30(4):469-474. doi: 10.1002/chir.22810. Epub 2018 Jan 15. PubMed PMID: 29334408.

15: Smalling KL, Hladik ML, Sanders CJ, Kuivila KM. Leaching and sorption of neonicotinoid insecticides and fungicides from seed coatings. J Environ Sci Health B. 2018 Mar 4;53(3):176-183. doi: 10.1080/03601234.2017.1405619. Epub 2017 Dec 29. PubMed PMID: 29286873.

16: Zhao P, Lei S, Xing M, Xiong S, Guo X. Simultaneous enantioselective determination of six pesticides in aqueous environmental samples by chiral liquid chromatography with tandem mass spectrometry. J Sep Sci. 2018 Mar;41(6):1287-1297. doi: 10.1002/jssc.201701259. Epub 2018 Jan 25. PubMed PMID: 29274257.

17: de Sousa A, AbdElgawad H, Asard H, Pinto A, Soares C, Branco-Neves S, Braga T, Azenha M, Selim S, Al Jaouni S, Fidalgo F, Teixeira J. Metalaxyl Effects on Antioxidant Defenses in Leaves and Roots of Solanum nigrum L. Front Plant Sci. 2017 Nov 30;8:1967. doi: 10.3389/fpls.2017.01967. eCollection 2017. PubMed PMID: 29250085; PubMed Central PMCID: PMC5715272.

18: Martins MR, Santos C, Pereira P, Cruz-Morais J, Lima N. Metalaxyl Degradation by Mucorales Strains Gongronella sp. and Rhizopus oryzae. Molecules. 2017 Dec 14;22(12). pii: E2225. doi: 10.3390/molecules22122225. PubMed PMID: 29240696.

19: Kabir MH, Abd El-Aty AM, Rahman MM, Chung HS, Lee HS, Jeong JH, Wang J, Shin S, Shin HC, Shim JH. Dissipation kinetics, pre-harvest residue limits, and dietary risk assessment of the systemic fungicide metalaxyl in Swiss chard grown under greenhouse conditions. Regul Toxicol Pharmacol. 2018 Feb;92:201-206. doi: 10.1016/j.yrtph.2017.12.003. Epub 2017 Dec 9. PubMed PMID: 29233770.

20: Wu S, Yu W, Sun C, Zheng K, Zhang H, Huang M, Hu D, Zhang K. Simultaneous determination of residues of metalaxyl, cyazofamid and a cyazofamid metabolite in tobacco leaves and soil by liquid chromatography with tandem mass spectrometry. Biomed Chromatogr. 2018 Apr;32(4). doi: 10.1002/bmc.4161. Epub 2018 Jan 5. PubMed PMID: 29226978.